2-Chloro-7-methoxynaphthalene-1,4-dione
CAS No.: 83228-50-6
Cat. No.: VC14317207
Molecular Formula: C11H7ClO3
Molecular Weight: 222.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83228-50-6 |
|---|---|
| Molecular Formula | C11H7ClO3 |
| Molecular Weight | 222.62 g/mol |
| IUPAC Name | 2-chloro-7-methoxynaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C11H7ClO3/c1-15-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3 |
| Standard InChI Key | VLSLXISHYFTZKH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Chloro-7-methoxynaphthalene-1,4-dione has the molecular formula C₁₁H₇ClO₃ and a molecular weight of 222.62 g/mol. Its IUPAC name is 2-chloro-7-methoxynaphthalene-1,4-dione, reflecting the positions of the substituents on the naphthalene backbone . The compound’s structure features:
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A chloro group (-Cl) at C-2.
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A methoxy group (-OCH₃) at C-7.
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Two ketone groups (=O) at C-1 and C-4.
Spectroscopic Data
Key spectral characteristics include:
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¹H NMR (CDCl₃): Signals at δ 8.14–8.04 ppm (2H, H-5 and H-8), 7.79–7.66 ppm (2H, H-6 and H-7), and 3.92 ppm (3H, OCH₃) .
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¹³C NMR: Peaks corresponding to carbonyl carbons (δ ~179–182 ppm) and aromatic carbons (δ ~126–134 ppm) .
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IR (KBr): Strong absorptions at 1676 cm⁻¹ (C=O stretch) and 1265 cm⁻¹ (C-O-C stretch) .
Synthesis and Structural Modification
Structural Derivatives
Modifications at C-2 and C-7 have been explored to enhance bioactivity:
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C-2 Substitutions: Bromo, iodo, or amino groups improve antifungal activity .
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C-7 Substitutions: Hydroxy or alkylthio groups modulate solubility and target affinity .
Physicochemical Properties
Biological Activities and Mechanisms
Antitumor Activity
2-Chloro-7-methoxynaphthalene-1,4-dione exhibits cytotoxicity against multiple cancer cell lines:
Mechanism: The compound inhibits PI3K and topoisomerase II by binding to ATP pockets and intercalating DNA, respectively . Quantum mechanical calculations suggest its electron-deficient quinone core facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis .
Antifungal Activity
Against Candida albicans and Trichophyton mentagrophytes, halogenated naphthoquinones show MIC values < 10 μg/mL . The chloro group enhances membrane disruption, while methoxy groups reduce toxicity to mammalian cells .
Larvicidal Activity
In Aedes aegypti larvae, derivatives with C-2 chloro substituents exhibit LC₅₀ = 2.548–4.916 ppm, outperforming methoxy analogs . Activity correlates with E(LUMO) and vertical electron affinity, which govern oxidative stress induction .
Applications in Drug Development
Enzyme Inhibitors
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Cdc25 Phosphatases: The compound binds to the catalytic cysteine (Cys476) via its quinone oxygen, inhibiting cell cycle progression .
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MKK7: Docking studies reveal H-bonds with Met215 and Cys276, disrupting JNK signaling .
Prodrug Design
The quinone moiety enables bioreductive activation in hypoxic tumor environments, selectively targeting cancer cells . Conjugation with glutathione-responsive linkers enhances tumor specificity .
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